3-Amino-6-methoxy-4H-1-benzopyran-4-one
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Overview
Description
3-Amino-6-methoxy-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 3-Amino-6-methoxy-4H-1-benzopyran-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, with an appropriate amine and methoxy group introduction. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and functional group modifications .
Chemical Reactions Analysis
3-Amino-6-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Amino-6-methoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and to induce apoptosis through the activation of caspases and other apoptotic pathways .
Comparison with Similar Compounds
3-Amino-6-methoxy-4H-1-benzopyran-4-one can be compared with other benzopyran derivatives such as:
4H-1-Benzopyran-4-one: Lacks the amino and methoxy groups, resulting in different biological activities.
3-Hydroxy-6-methoxy-4H-1-benzopyran-4-one: The presence of a hydroxy group instead of an amino group alters its reactivity and biological properties.
3-Amino-4H-1-benzopyran-4-one: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
Properties
CAS No. |
67064-55-5 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-amino-6-methoxychromen-4-one |
InChI |
InChI=1S/C10H9NO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-5H,11H2,1H3 |
InChI Key |
MNHRXZDTEZJWII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)N |
Origin of Product |
United States |
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